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Compound of Interest

Compound Name: AFN-1252

Cat. No.: B1665051 Get Quote

A deep dive into the discovery, mechanism of action, and clinical development of a first-in-class

FabI inhibitor.

AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein

reductase (FabI), a critical enzyme in the bacterial fatty acid biosynthesis (FASII) pathway.[1][2]

[3] This novel mechanism of action provides a targeted therapeutic option against

Staphylococcus species, including multidrug-resistant strains like methicillin-resistant

Staphylococcus aureus (MRSA).[1][4][5][6] Developed by Affinium Pharmaceuticals, AFN-1252
has progressed through preclinical and clinical development, demonstrating promising efficacy

and a favorable safety profile.[7][8][9][10]

Mechanism of Action: Disrupting Fatty Acid
Synthesis
AFN-1252 exerts its antibacterial effect by specifically inhibiting the FabI enzyme in

Staphylococcus.[1][2][11] FabI is responsible for the final, rate-limiting step in each cycle of

bacterial fatty acid elongation.[3] By blocking this essential pathway, AFN-1252 prevents the

synthesis of fatty acids necessary for bacterial cell membrane formation and other vital

functions, ultimately leading to bacterial cell death.[2] The high selectivity of AFN-1252 for

staphylococcal FabI contributes to its narrow spectrum of activity, minimizing the impact on

other bacteria and the host's normal flora.[2][4]
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The following diagram illustrates the targeted inhibition of the bacterial fatty acid synthesis

pathway by AFN-1252.
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AFN-1252 inhibits the FabI enzyme in the bacterial FASII pathway.

Potency and In Vitro Activity
AFN-1252 demonstrates exceptional potency against a wide range of staphylococcal isolates,

including those resistant to other antibiotic classes.[1][4][5] Its activity is highly specific to

Staphylococcus species.[4][5]

Parameter Organism Value Reference

IC50 S. aureus FabI 14 nM [2]

Ki S. aureus FabI 12.8 ± 0.5 nM [2]

MIC90
S. aureus (clinical

isolates)
≤0.015 µg/mL [1][2][12][13]

MIC90
Coagulase-negative

staphylococci
0.12 µg/mL [1][2][13]

MIC Range S. aureus 0.002 to 0.12 µg/mL [2]

MIC
S. aureus ATCC

29213
0.015 µg/mL [3]

Protein Binding Human Serum ~95% [13]

Preclinical In Vivo Efficacy
Preclinical studies in murine models of infection have demonstrated the in vivo efficacy of AFN-
1252. The compound is orally bioavailable and effective at low doses.[1][2]
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Animal Model Infection Treatment Outcome Reference

Mouse
Septicemia (S.

aureus Smith)

1 mg/kg single

oral dose
100% protection [1][2][12]

Mouse
Septicemia (S.

aureus Smith)

ED50: 0.15

mg/kg

12 to 24 times

more potent than

linezolid

[1]

Mouse
Subcutaneous

abscess (MRSA)
-

Demonstrated in

vivo efficacy
[3]

Clinical Development
AFN-1252 has been evaluated in Phase I and Phase II clinical trials, primarily for the treatment

of acute bacterial skin and skin structure infections (ABSSSI).[7][8][9][10] These trials have

shown that AFN-1252 is generally well-tolerated and effective.[7][9][10]

Phase
Study

Population
Dosage Key Findings Reference

Phase I
Healthy

volunteers

200mg, 300mg,

400mg once

daily for 10 days

Favorable safety

profile; doses

met or exceeded

exposures

necessary for

treatment.

[8]

Phase IIa
Patients with

ABSSSI (n=103)

200mg orally

twice daily

Excellent efficacy

and safety; 93%

overall cure rate.

[9][10]

Experimental Protocols
Biochemical Characterization of FabI Inhibition
The inhibitory activity of AFN-1252 against S. aureus FabI was determined using a

spectrophotometric assay. The assay measures the rate of NADPH oxidation, which is coupled

to the reduction of crotonyl-ACP catalyzed by FabI.
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FabI Inhibition Assay Workflow
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Workflow for determining the inhibitory activity of AFN-1252 on FabI.

Methodology:

The reaction mixture contains purified S. aureus FabI enzyme, NADPH, and crotonyl-ACP in

a suitable buffer.

Varying concentrations of AFN-1252 are added to the reaction mixture.

The reaction is initiated, and the decrease in absorbance at 340 nm due to NADPH oxidation

is monitored over time.

The initial reaction velocities are calculated and used to determine the percentage of

inhibition at each AFN-1252 concentration.

The IC50 value, the concentration of AFN-1252 that causes 50% inhibition of enzyme

activity, is determined by fitting the data to a dose-response curve.[2]

The inhibition constant (Ki) is determined by measuring the reaction rates at various

concentrations of both AFN-1252 and the substrate, crotonyl-ACP.[2]

Macromolecular Synthesis Inhibition Assay
To confirm that AFN-1252's primary mode of action in whole bacterial cells is the inhibition of

fatty acid synthesis, macromolecular synthesis assays were performed. These assays measure

the incorporation of radiolabeled precursors into major cellular macromolecules (DNA, RNA,

protein, and fatty acids).
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Methodology:

Cultures of S. aureus are grown to the mid-logarithmic phase.

The cultures are treated with AFN-1252 at concentrations that inhibit growth.

Radiolabeled precursors ([3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for

protein, and [14C]acetate for fatty acids) are added to the cultures.

After a defined incubation period, the incorporation of the radiolabeled precursors into the

respective macromolecules is measured.

Selective inhibition of [14C]acetate incorporation compared to the other precursors indicates

that fatty acid synthesis is the primary target of the compound.[2]

Murine Septicemia Model
The in vivo efficacy of AFN-1252 was evaluated in a murine model of systemic infection.

Murine Septicemia Model Workflow

Induce peritonitis in mice with
a lethal dose of S. aureus

Administer single oral dose of
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Workflow for the murine septicemia model to evaluate in vivo efficacy.

Methodology:

Mice are infected intraperitoneally with a lethal dose of a virulent strain of S. aureus.[1][2]

A single oral dose of AFN-1252 is administered to the mice at a specified time post-infection.

[1][2]

A control group receives the vehicle without the drug.

The survival of the mice in each group is monitored over a period of several days.

The efficacy of AFN-1252 is determined by the percentage of surviving mice compared to

the control group. The median effective dose (ED50) can also be calculated.[1]

Conclusion
AFN-1252 represents a significant advancement in the development of targeted therapies for

staphylococcal infections. Its novel mechanism of action, potent in vitro activity against

resistant strains, and demonstrated in vivo efficacy and clinical safety make it a promising

candidate for addressing the ongoing challenge of antibiotic resistance. The focused spectrum

of activity of AFN-1252 is a key attribute that may help to minimize the development of

resistance and the disruption of the patient's microbiome. Continued investigation and

development of AFN-1252 and other FabI inhibitors are warranted to combat the threat of

staphylococcal diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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